1-(7-fluoronaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(7-Fluoronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and an ethanone group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(7-fluoronaphthalen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the substitution reaction of naphthalene derivatives. For instance, starting with 7-fluoronaphthalene, the ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Fluoronaphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(7-Fluoronaphthalen-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-fluoronaphthalen-2-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The fluorine atom and ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoronaphthalen-1-yl)ethan-1-one
- 1-(7-Chloronaphthalen-2-yl)ethan-1-one
- 1-(7-Bromonaphthalen-2-yl)ethan-1-one
Uniqueness
1-(7-Fluoronaphthalen-2-yl)ethan-1-one is unique due to the presence of the fluorine atom at the 7th position, which imparts distinct chemical properties compared to its chloro or bromo analogs. The fluorine atom’s electronegativity and size can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
324020-70-4 |
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Molecular Formula |
C12H9FO |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
1-(7-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9FO/c1-8(14)10-3-2-9-4-5-12(13)7-11(9)6-10/h2-7H,1H3 |
InChI Key |
UXFZUFVOHYDZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=C2)F |
Purity |
0 |
Origin of Product |
United States |
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